A Comprehensive Technical Guide to the Synthesis and Characterization of 2,3-Dihydroxyterephthalohydrazide
A Comprehensive Technical Guide to the Synthesis and Characterization of 2,3-Dihydroxyterephthalohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis, characterization, and potential applications of 2,3-dihydroxyterephthalohydrazide. The information is compiled for researchers in medicinal chemistry, materials science, and drug development, offering a foundational understanding of this molecule.
Introduction
2,3-Dihydroxyterephthalohydrazide is a polyfunctional organic molecule characterized by a central benzene ring substituted with two hydroxyl groups and two hydrazide moieties. The presence of the catechol (2,3-dihydroxy) functionality, a known metal-chelating and redox-active group, combined with the reactive hydrazide groups, makes this compound a promising candidate for applications in coordination chemistry, materials science, and pharmacology. The hydrazide groups, in particular, are known to be important pharmacophores in a variety of therapeutic agents.[1] This guide outlines a feasible synthetic pathway, expected characterization data, and potential avenues for investigation in drug development.
Synthesis of 2,3-Dihydroxyterephthalohydrazide
Step 1: Synthesis of 2,3-Dihydroxyterephthalic Acid
The synthesis of 2,3-dihydroxyterephthalic acid can be achieved via the carboxylation of catechol.[2]
Experimental Protocol:
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A mixture of catechol (1.09 mol) and potassium carbonate (2.29 mol) is co-milled to obtain a homogeneous powder.
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The mixture is transferred to a high-pressure autoclave.
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The autoclave is purged three times with carbon dioxide (600 psi) and then pressurized with CO2 to 860 psi.
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The reactor is heated in an oil bath to 225°C over 3 hours, during which the internal pressure will increase.
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The reaction is maintained at approximately 230°C for 15 hours.
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After cooling to room temperature, the solid reaction mixture is dissolved in 1.5 L of water and acidified with 1 L of concentrated hydrochloric acid.
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The resulting slurry is stirred for 2 hours, filtered, and the collected solid is washed with water.
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The solid is dried under vacuum to yield 2,3-dihydroxyterephthalic acid.
Step 2: Synthesis of 2,3-Dihydroxyterephthalohydrazide
The conversion of the dicarboxylic acid to its corresponding dihydrazide can be accomplished through an intermediate diester followed by hydrazinolysis.[3][4][5][6]
Experimental Protocol:
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Esterification: 2,3-dihydroxyterephthalic acid (1 equiv.) is suspended in an excess of methanol containing a catalytic amount of concentrated sulfuric acid. The mixture is refluxed until the starting material is fully consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield dimethyl 2,3-dihydroxyterephthalate.
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Hydrazinolysis: The dimethyl 2,3-dihydroxyterephthalate (1 equiv.) is dissolved in methanol, and an excess of hydrazine hydrate (10 equiv.) is added. The mixture is refluxed for 12-24 hours. Upon cooling, the 2,3-dihydroxyterephthalohydrazide product is expected to precipitate out of the solution. The precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.
Characterization of 2,3-Dihydroxyterephthalohydrazide
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 2,3-dihydroxyterephthalohydrazide. The following are the expected characterization data based on the analysis of structurally similar compounds.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀N₄O₄ |
| Molecular Weight | 226.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water and methanol |
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | δ ~9.5-10.5 (br s, 2H, -OH), δ ~9.0-9.5 (br s, 2H, -CONH-), δ ~7.0-7.5 (m, 2H, Ar-H), δ ~4.5-5.0 (br s, 4H, -NH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~165-170 (C=O), δ ~145-150 (Ar-C-OH), δ ~115-125 (Ar-C-H), δ ~110-115 (Ar-C-CONHNH₂) |
| FT-IR (KBr, cm⁻¹) | 3300-3400 (N-H and O-H stretching), 3000-3100 (Ar C-H stretching), ~1650 (C=O stretching, Amide I), ~1600 (aromatic C=C stretching), ~1530 (N-H bending, Amide II)[7][8] |
| Mass Spec. (ESI-MS) | [M+H]⁺ = 227.07, [M+Na]⁺ = 249.05 |
Potential Applications in Drug Development
While no specific biological activities have been reported for 2,3-dihydroxyterephthalohydrazide, its structural motifs suggest several potential therapeutic applications.
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Enzyme Inhibition: Terephthalic dihydrazide analogues have shown potential as urease inhibitors.[9][10] The catechol moiety is also a known pharmacophore in various enzyme inhibitors.
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Anti-glycation Agents: The hydrazide functionality can interrupt the glycation process, suggesting a potential role in managing diabetic complications.[10]
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Antioxidant Activity: Catecholic compounds are well-known for their antioxidant and radical-scavenging properties.
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Metal Chelators: The catechol group is a strong metal chelator, which could be exploited for the treatment of diseases associated with metal dysregulation.
The diverse biological activities of hydrazide and hydrazone derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, further support the rationale for investigating the therapeutic potential of 2,3-dihydroxyterephthalohydrazide.[1][11][12][13][14]
Visualized Workflows and Pathways
Synthetic Workflow
Caption: Proposed synthetic route for 2,3-dihydroxyterephthalohydrazide.
Drug Discovery and Development Workflow
Caption: General workflow for drug discovery and development.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
2,3-Dihydroxyterephthalohydrazide is a molecule with significant potential for further research and development. This guide provides a foundational framework for its synthesis and characterization, based on established chemical principles. The predicted properties and potential applications in drug development warrant further investigation into the biological activities of this compound. The experimental protocols and characterization data presented herein should serve as a valuable resource for researchers initiating studies on this promising molecule.
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-dihydroxyterephthalic acid CAS#: 19829-72-2 [m.chemicalbook.com]
- 3. US3061642A - Preparation of dihydrazides of dicarboxylic acids - Google Patents [patents.google.com]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tpcj.org [tpcj.org]
- 14. mdpi.com [mdpi.com]
